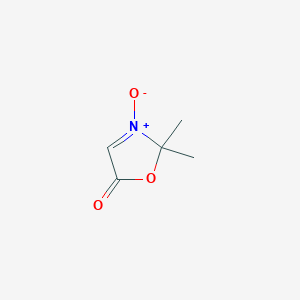
2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one is a heterocyclic compound that contains an oxazole ring. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a β-keto ester with an amine can lead to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimized synthetic routes that maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different functional groups.
Substitution: The oxazole ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized oxazole derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one depends on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound of the oxazole family.
2-Methyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one: A similar compound with a single methyl group.
3,5-Dimethyl-1,3lambda~5~-oxazol-5(2H)-one: Another derivative with different substitution patterns.
Uniqueness
2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
159734-83-5 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxido-1,3-oxazol-3-ium-5-one |
InChI |
InChI=1S/C5H7NO3/c1-5(2)6(8)3-4(7)9-5/h3H,1-2H3 |
InChI Key |
KXGZOSDLSXBKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1([N+](=CC(=O)O1)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



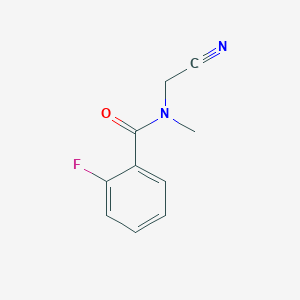
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

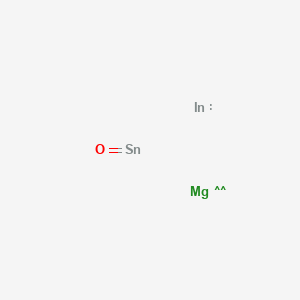
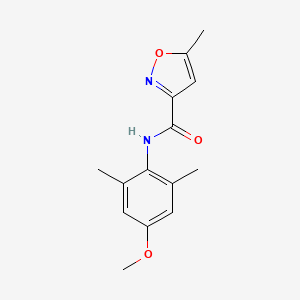
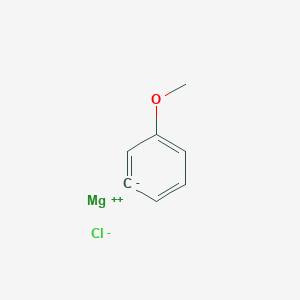
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

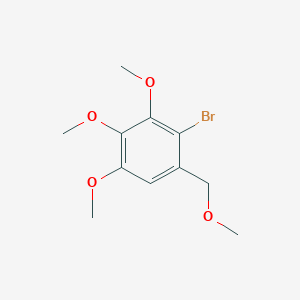
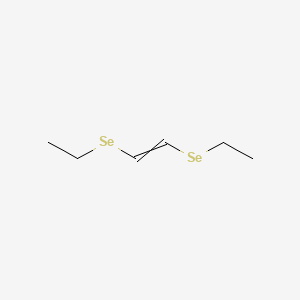

![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

